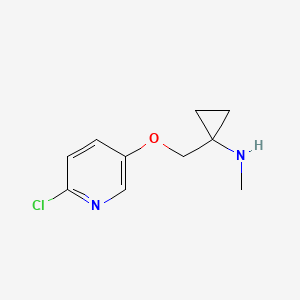![molecular formula C10H9N3O3 B15068357 N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)
N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide is a heterocyclic compound belonging to the 1,8-naphthyridine family. Compounds in this family are known for their diverse biological activities and photochemical properties
Preparation Methods
The synthesis of 1,8-naphthyridines, including N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide, can be achieved through various methods. Common synthetic routes include multicomponent reactions, the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . Industrial production methods often focus on optimizing these routes to improve yield and reduce environmental impact.
Chemical Reactions Analysis
N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation . Additionally, it is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism of action of N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide involves its interaction with DNA. It binds to double-stranded DNA by intercalating between adjacent base pairs, which alters the DNA conformation and inhibits DNA replication and transcription . This leads to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide can be compared to other 1,8-naphthyridine derivatives such as N-(5,7-Dimethyl-[1,8]naphthyridin-2-yl)-N’-phenylthiourea . While both compounds share a similar core structure, their substituents and resulting properties differ. This compound is unique due to its hydroxyl groups, which enhance its ability to form hydrogen bonds and interact with biological targets.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N-(5-hydroxy-7-oxo-8H-1,8-naphthyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H9N3O3/c1-5(14)11-8-3-2-6-7(15)4-9(16)13-10(6)12-8/h2-4H,1H3,(H3,11,12,13,14,15,16) |
InChI Key |
NYGLJETWRUFZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C(=CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


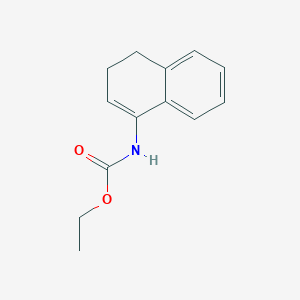
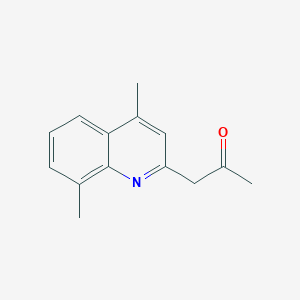
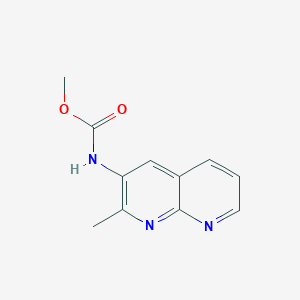
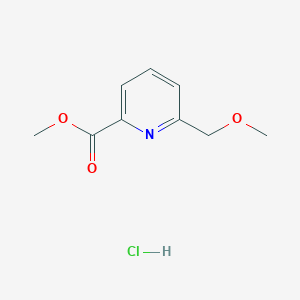
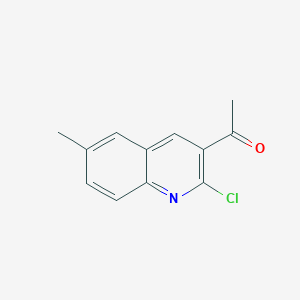
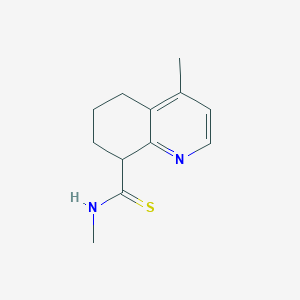
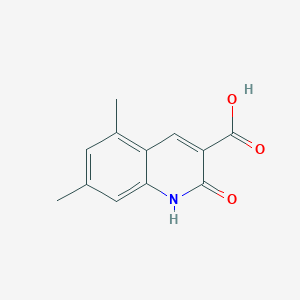
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
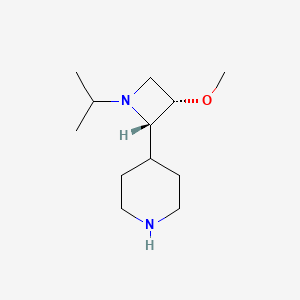
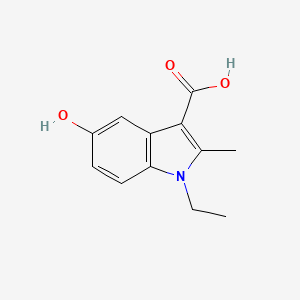
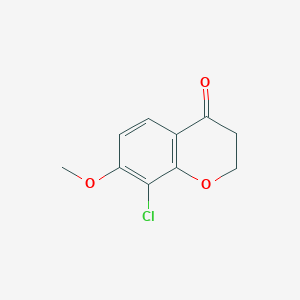
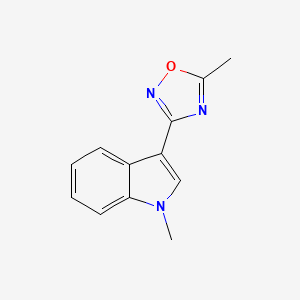
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)
